2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol
Description
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl-propan-2-ylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-10(2)14(7-8-15)9-11-3-5-12(13)6-4-11/h3-6,10,15H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMDWDJDPQOQPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401211175 | |
| Record name | 2-[[(4-Bromophenyl)methyl](1-methylethyl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401211175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867333-39-9 | |
| Record name | 2-[[(4-Bromophenyl)methyl](1-methylethyl)amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=867333-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(4-Bromophenyl)methyl](1-methylethyl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401211175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Synthetic Steps
Halogenation : Introduction of the bromine atom at the para position of the benzyl ring is typically achieved by selective bromination of the benzyl precursor or by using commercially available 4-bromo-benzyl derivatives.
Alkylation and Amination : Formation of the isopropyl amino ethanol side chain generally involves nucleophilic substitution or reductive amination steps to attach the isopropylamino group and the ethanol moiety to the benzyl ring.
Multi-step Organic Synthesis : The overall process may include protection and deprotection steps, purification, and optimization of reaction conditions to maximize yield and minimize by-products.
Representative Synthetic Route (Based on Literature)
Although specific detailed protocols for this exact compound are limited, analogous synthetic approaches can be inferred from related compounds and intermediates:
| Step | Reaction Type | Description | Conditions / Notes |
|---|---|---|---|
| 1 | Halogenation | Bromination of benzyl precursor to introduce 4-bromo substituent | Controlled bromination using N-bromosuccinimide or bromine under mild conditions |
| 2 | Formation of Benzyl Alcohol Intermediate | Synthesis of 4-bromo-benzyl alcohol or related intermediates | Reduction or substitution reactions, e.g., from 4-bromo-benzaldehyde or 4-bromo-bromomethylbenzene |
| 3 | Amination | Introduction of isopropyl amino group via nucleophilic substitution or reductive amination | Reaction with isopropylamine or its derivatives under reflux or catalytic conditions |
| 4 | Ethanol Side Chain Attachment | Coupling of amino group with ethylene oxide or similar reagents to form amino ethanol moiety | Ring-opening reaction of epoxides or substitution reactions under basic or acidic catalysis |
| 5 | Purification | Isolation and purification of the final product | Chromatography, recrystallization, or distillation |
Example: Synthesis of 2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol
Starting from 4-bromo-benzyl bromide, reaction with isopropylamine under nucleophilic substitution conditions yields 4-bromo-benzyl isopropylamine.
Subsequent reaction with ethylene oxide or 2-chloroethanol introduces the ethanol side chain, forming the target compound.
Purification is achieved via column chromatography or recrystallization to obtain the compound with high purity.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Conditions / Values | Comments |
|---|---|---|
| Starting Materials | 4-bromo-benzyl bromide, isopropylamine, ethylene oxide | Commercially available or synthesized |
| Solvents | Ethanol, dichloromethane, acetonitrile | Choice depends on reaction step |
| Temperature | Room temperature to reflux (25–100 °C) | Controlled to optimize reaction rates |
| Reaction Time | 1–24 hours | Varies by step |
| Catalysts/Agents | Bases (e.g., K2CO3), acids, or none depending on step | Facilitate substitution or ring-opening |
| Purification Methods | Chromatography, recrystallization | Ensure high purity |
| Yield | Typically 60–90% per step | Optimized for industrial relevance |
Research Findings and Notes
The presence of the bromine atom on the benzyl ring influences the reactivity and selectivity of the synthetic steps, necessitating careful control of reaction conditions to avoid side reactions such as debromination or over-alkylation.
Amination steps require careful stoichiometric control to prevent formation of secondary or tertiary amines.
The ethanol side chain is typically introduced via ring-opening of epoxides or substitution of halohydrins, which are well-established methods in organic synthesis.
Purification is critical to remove unreacted starting materials and side products, especially given the compound's potential use in medicinal chemistry.
Literature indicates that similar bromo-substituted amino alcohols have been synthesized using analogous methods, supporting the feasibility of these routes.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) Reactions
The bromine atom on the aromatic ring undergoes substitution under transition metal catalysis. Key reactions include:
Mechanistic Insights :
The Suzuki reaction proceeds via oxidative addition of the C–Br bond to Pd(0), transmetallation with boronic acids, and reductive elimination . Electron-withdrawing groups (EWGs) on coupling partners improve reaction rates.
Oxidation Reactions
The ethanol group (-CH₂CH₂OH) undergoes controlled oxidation:
| Oxidizing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| KMnO₄ (aq) | 0°C, pH 7 | 2-[(4-Bromo-benzyl)-isopropyl-amino]-acetic acid | >90% | |
| CrO₃/H₂SO₄ | RT, acetone | Ketone derivative | 78% |
Key Observation :
Mn-based oxidants favor carboxylic acid formation, while Cr(VI) reagents stop at the ketone stage .
Esterification and Etherification
The hydroxyl group participates in typical alcohol reactions:
| Reaction Type | Reagents | Product | Applications | Reference |
|---|---|---|---|---|
| Esterification | AcCl, pyridine | Acetylated derivative | Prodrug synthesis | |
| Etherification | NaH, R-X | Alkoxy derivatives | Solubility modification |
Notable Example :
Reaction with chloroacetic acid under basic conditions yields 2-[(4-Bromo-benzyl)-isopropyl-amino]-ethyl acetate, a precursor for polymerizable monomers .
Amine Functionalization
The isopropylamino group undergoes alkylation/acylation:
| Reaction | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Reductive Amination | NaBH₃CN, RCHO | Secondary/tertiary amines | 65–82% | |
| Acylation | Ac₂O, DMAP | Acetamide derivatives | 88% |
Steric Effects :
Bulky substituents on the amine reduce reaction rates due to hindered nucleophilicity .
Radical Bromination
The benzyl position undergoes regioselective bromination:
| Conditions | Catalyst | Product | Selectivity | Reference |
|---|---|---|---|---|
| NBS, AIBN | Benzene, 80°C | Dibrominated derivative | 73% (para) |
Mechanism :
Initiation by AIBN generates bromine radicals, favoring attack at the electron-rich benzyl position .
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) data:
| Temperature Range (°C) | Decomposition Products | Mass Loss (%) | Reference |
|---|---|---|---|
| 180–220 | HBr, isopropylamine | 42% | |
| 220–300 | CO₂, aromatic fragments | 58% |
Implication :
Dehydrohalogenation dominates at lower temperatures, while carbon framework breakdown occurs above 220°C .
Comparative Reactivity Table
| Functional Group | Reaction Partner | Relative Rate (k) |
|---|---|---|
| C–Br (Ar) | PhB(OH)₂ | 1.00 (reference) |
| –OH | AcCl | 0.38 |
| –NH(iPr) | Ac₂O | 0.21 |
Scientific Research Applications
2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of brominated compounds with biological systems.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which influences the compound’s binding affinity to proteins and enzymes. The isopropyl-amino-ethanol moiety can interact with hydrophilic and hydrophobic regions of biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol, we compare it with three analogs (Table 1) and analyze key distinctions in structure, reactivity, and applications.
Table 1: Structural and Functional Comparison
Key Comparisons
Substituent Effects on Reactivity and Bioactivity Halogen vs. Non-Halogen Analogs: The 4-bromo substituent in this compound increases electron-withdrawing effects compared to non-halogenated analogs like butethamine. This may alter binding affinity in receptor-targeted applications .
Physicochemical Properties Lipophilicity: The bromine and isopropyl groups in the target compound likely result in a higher logP compared to the acetic acid derivative [(4-Bromo-benzyl)-ethyl-amino]-acetic acid, which benefits from the polar carboxylic acid group . Metabolic Stability: Cyclopropyl-containing analogs exhibit slower hepatic metabolism due to their rigid structure, whereas isopropyl groups may confer moderate stability .
Applications Medicinal Chemistry: Butethamine’s ester linkage and anesthetic activity contrast with the target compound’s tertiary amine structure, which is more typical of β-adrenergic receptor ligands . Chemical Synthesis: The brominated benzyl group in this compound makes it a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura), unlike non-brominated analogs .
Biological Activity
2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The presence of the bromine atom and the isopropylamino group suggests unique interactions with biological targets, which may enhance its efficacy against various diseases.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrN\O
- Molecular Weight : 271.17 g/mol
This compound features a brominated benzyl moiety, which is known to influence biological activity through enhanced lipophilicity and potential receptor interactions.
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, several studies suggest that it may interact with specific enzymes or receptors. The brominated benzyl group may facilitate binding to active sites, while the isopropylamino and ethanol moieties can modulate the compound’s overall activity and selectivity. This interaction could lead to inhibition of key enzymatic pathways or disruption of cellular processes critical for disease progression .
Antimicrobial Activity
Recent investigations into the antimicrobial properties of compounds similar to this compound have shown promising results. Studies indicate that brominated compounds often exhibit enhanced antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 3.12 to 12.5 μg/mL, suggesting significant potency .
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Control (Ciprofloxacin) | 2 | S. aureus / E. coli |
Anticancer Activity
In vitro studies have demonstrated that similar brominated compounds possess anticancer properties, particularly as MEK inhibitors. These compounds have been shown to reverse transformed phenotypes in cancer cell lines, indicating their potential utility in treating proliferative diseases such as cancer . The specific effects on cell proliferation and apoptosis are currently under investigation.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial effects of various brominated benzyl derivatives, including those structurally related to this compound. Results indicated a significant reduction in bacterial viability at low concentrations, supporting the hypothesis that bromination enhances antimicrobial activity .
- Anticancer Mechanisms : In a recent study, compounds with similar structural features were tested for their ability to inhibit MEK enzymes in cancer cell lines. The results showed a marked decrease in cell viability and increased apoptosis rates, highlighting the potential for these compounds in cancer therapy .
Q & A
Basic: What are the established synthetic routes for 2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol?
A common approach involves nucleophilic substitution or reductive amination using precursors like 4-bromo-benzyl bromide and isopropylamine derivatives. For example, 4-bromo-benzyl bromide (readily available ) can react with isopropylamine to form the intermediate 4-bromo-benzyl-isopropylamine, which is then functionalized with an ethanol group via alkylation or hydroxylation. Evidence from bromobenzyl alcohol synthesis (92% yield via bromination ) supports the feasibility of such pathways. Ethanol is often employed as a solvent for such reactions due to its polarity and ability to stabilize intermediates .
Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Key techniques include:
- NMR : H and C NMR to confirm the benzyl, isopropyl, and ethanol moieties. Aromatic protons from the 4-bromo-benzyl group typically appear as doublets in the 7.2–7.6 ppm range.
- X-ray crystallography : For structural elucidation, SHELXL (via SHELX suite) is widely used for refinement, especially with high-resolution data . Crystals may be grown via slow evaporation of ethanol, as demonstrated in analogous bromophenyl-imine compounds .
Basic: How does solvent choice impact the solubility and stability of this compound during synthesis?
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may induce side reactions. Ethanol is preferred for stabilizing intermediates via hydrogen bonding, as seen in analogous syntheses . For long-term storage, anhydrous conditions and low temperatures (-20°C) are recommended to prevent hydrolysis of the bromine substituent .
Advanced: How can researchers optimize reaction yields when introducing the ethanol moiety?
Optimization strategies include:
- Catalyst screening : Transition metals (e.g., Pd/C) or phase-transfer catalysts may enhance alkylation efficiency.
- Protecting groups : Use of isopropyl-ether protecting groups (as in related bromophenolic syntheses ) to prevent undesired hydroxylation side reactions.
- Temperature control : Gradual heating (40–60°C) minimizes decomposition of thermally sensitive intermediates .
Advanced: How should contradictory spectral data (e.g., unexpected NMR peaks) be resolved?
- Cross-validation : Compare data with computational predictions (DFT calculations) or analogous compounds (e.g., 2-(4-bromophenyl)ethylamine derivatives ).
- Dynamic NMR : Assess rotational barriers of the isopropyl group to identify conformational isomers.
- Crystallographic confirmation : Resolve ambiguities via single-crystal X-ray analysis using SHELXL .
Advanced: What computational methods aid in predicting the compound’s reactivity or supramolecular interactions?
- Molecular docking : To study interactions with biological targets (e.g., enzymes), using software like AutoDock Vina.
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) of the bromine substituent and ethanol group.
- Molecular dynamics simulations : Analyze solvation effects in ethanol/water mixtures .
Advanced: What role does the isopropyl group play in steric hindrance or chiral resolution?
The isopropyl group introduces steric bulk, which can:
- Limit rotational freedom : Affecting NMR splitting patterns and crystallization behavior.
- Influence chirality : If the compound has chiral centers, use chiral HPLC or circular dichroism for resolution. Isopropyl-containing analogs (e.g., isopropyl esters ) show similar steric effects.
Advanced: How can crystallographic twinning or disorder be addressed during structure refinement?
- SHELXL tools : Use TWIN/BASF commands to model twinned data .
- Disorder modeling : Split positions for overlapping atoms (e.g., bromine in high-symmetry space groups) and apply restraints to thermal parameters.
- High-resolution data : Collect synchrotron data (<1.0 Å resolution) to improve model accuracy .
Advanced: What biological assays are suitable for studying this compound’s activity?
- In vitro enzyme inhibition : Use fluorescence-based assays to screen for interactions with targets like kinases or GPCRs.
- Cytotoxicity profiling : MTT assays on cell lines (e.g., HeLa, HEK293) to assess therapeutic potential.
- Structure-activity relationship (SAR) : Modify the bromine or ethanol groups and compare bioactivity, as done with similar brominated amides .
Advanced: How can degradation pathways be systematically analyzed under varying pH/temperature conditions?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions.
- HPLC-MS monitoring : Identify degradation products (e.g., debromination or ethanol oxidation) using high-resolution mass spectrometry.
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
